molecular formula C6H7N5O2 B11513436 4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine

4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine

Cat. No.: B11513436
M. Wt: 181.15 g/mol
InChI Key: NRJROJNGXLZSCY-UHFFFAOYSA-N
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Description

4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine is a compound that belongs to the class of furazan derivatives. Furazan derivatives have been known for their diverse applications in various fields, including energetic materials, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of Furazan Ring: The initial step involves the formation of the furazan ring. This can be achieved by reacting appropriate nitrile compounds with hydrazine derivatives under controlled conditions.

    Introduction of Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amine derivatives.

    Attachment of Prop-2-ynyloxy Group: The prop-2-ynyloxy group is introduced via alkylation reactions, typically using propargyl halides.

    Formation of Carboxamidine Group: The final step involves the formation of the carboxamidine group through reactions with appropriate amidine precursors.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis approaches to ensure safety and efficiency . Continuous-flow synthesis offers advantages such as better temperature control, reduced thermal risks, and higher productivity compared to traditional batchwise synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furazan oxides, while reduction can produce furazan amines .

Mechanism of Action

The mechanism of action of 4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes involved in tumor growth and proliferation . The compound’s structure allows it to form strong hydrogen bonds, enhancing its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-n-prop-2-ynyloxy-furazan-3-carboxamidine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

4-amino-N'-prop-2-ynoxy-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C6H7N5O2/c1-2-3-12-10-5(7)4-6(8)11-13-9-4/h1H,3H2,(H2,7,10)(H2,8,11)

InChI Key

NRJROJNGXLZSCY-UHFFFAOYSA-N

Isomeric SMILES

C#CCO/N=C(/C1=NON=C1N)\N

Canonical SMILES

C#CCON=C(C1=NON=C1N)N

Origin of Product

United States

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